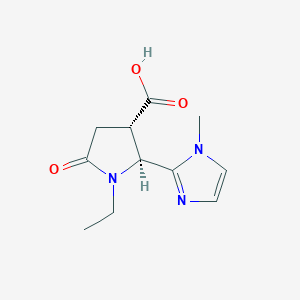

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned seems to be a complex organic molecule. It likely contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that make it a key building block in many pharmaceuticals .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, each requiring specific reagents and conditions. One common method for synthesizing amino acids, which this molecule appears to contain, is the Strecker synthesis .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole ring, for example, can participate in various reactions, such as nucleophilic substitution or electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques, such as melting point determination, solubility testing, and spectroscopic analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their evaluation for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities is a significant application. These compounds are prepared by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and then hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982).

- Similar research was conducted with 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, showcasing their potential in the field of medicinal chemistry (Abignente et al., 1984).

Chemistry and Molecular Studies

- Research into the synthesis of novel polycyclic systems containing 1,2,4-oxadiazole rings has been conducted. These studies involve the condensation of 5-oxopyrrolidine-3-carboxylic acids and have contributed to the understanding of new bicyclic systems (Kharchenko et al., 2008).

Medicinal Chemistry and Drug Development

- The development of nonpeptide angiotensin II receptor antagonists has utilized similar compounds. These studies focus on chemical modifications to yield prodrugs of benzimidazole-7-carboxylic acids, highlighting the versatility of these compounds in drug design (Kubo et al., 1993).

- Another aspect is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, further expanding the scope of research in organic and medicinal chemistry (Mohamed, 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-14-8(15)6-7(11(16)17)9(14)10-12-4-5-13(10)2/h4-5,7,9H,3,6H2,1-2H3,(H,16,17)/t7-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTHRFCRYAAKIC-CBAPKCEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=NC=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=NC=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)